molecular formula C6H12FN B12281017 (1R,2S)-2-fluorocyclohexan-1-amine

(1R,2S)-2-fluorocyclohexan-1-amine

Katalognummer: B12281017
Molekulargewicht: 117.16 g/mol
InChI-Schlüssel: ZFZUTWAYBJFSIL-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-fluorocyclohexan-1-amine is a chiral amine compound with a fluorine atom attached to the cyclohexane ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclohexan-1-amine typically involves the fluorination of a suitable cyclohexane precursor followed by amination. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, the fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired enantiomer. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-fluorocyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce cyclohexylamine derivatives .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-fluorocyclohexan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,2S)-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition or activation of the target’s function, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-2-fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug design and development .

Eigenschaften

Molekularformel

C6H12FN

Molekulargewicht

117.16 g/mol

IUPAC-Name

(1R,2S)-2-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6+/m0/s1

InChI-Schlüssel

ZFZUTWAYBJFSIL-NTSWFWBYSA-N

Isomerische SMILES

C1CC[C@@H]([C@@H](C1)N)F

Kanonische SMILES

C1CCC(C(C1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.